2-Octyldecanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

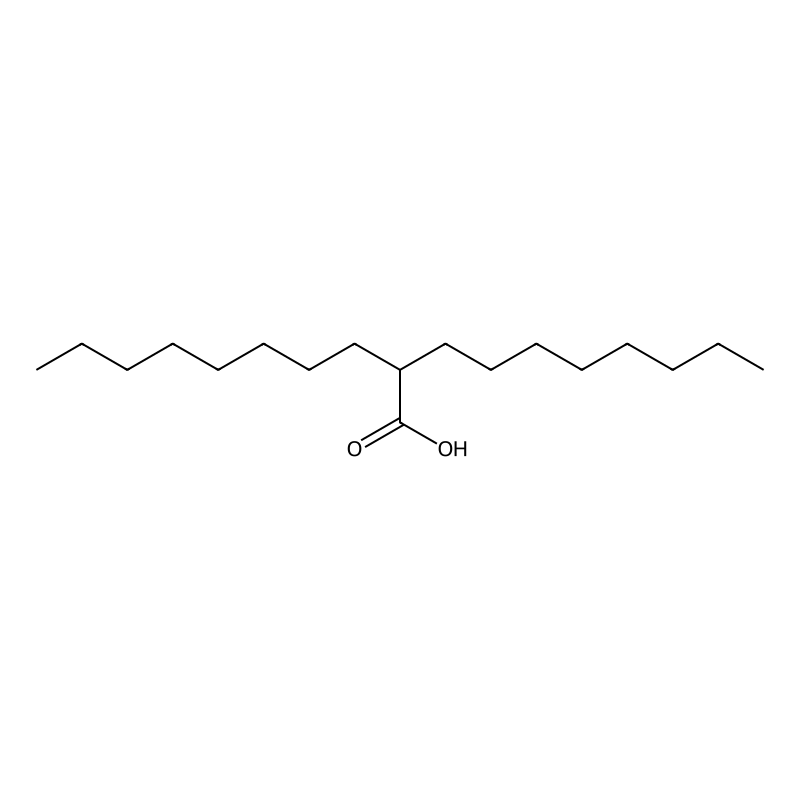

2-Octyldecanoic acid is a long-chain fatty acid with the molecular formula C18H36O2. It is characterized by a straight-chain structure that includes an octyl group at the second carbon position of a decanoic acid backbone. This compound is a colorless, viscous liquid with a faint odor and is insoluble in water but soluble in organic solvents. Its unique structure contributes to its distinct physicochemical properties, making it a subject of interest in various chemical and biological applications.

There is no documented information on the specific mechanism of action of 2-Octyldecanoic acid in any biological system.

- May cause skin irritation. Wear gloves and protective clothing when handling.

- May be slightly flammable. Keep away from heat sources.

Availability and Use

One source lists 2-Octyldecanoic Acid as a product offered by Sigma-Aldrich, a chemical supplier (). However, the product description emphasizes its rarity and highlights that the onus falls on the buyer to confirm the product's identity and purity. This suggests that 2-Octyldecanoic Acid is not a commonly used research chemical.

Structural Features

-Octyldecanoic Acid is a long-chain fatty acid with a carboxylic acid group at one end and an octane chain at the other. Fatty acids with similar structures are well known for their roles in biological systems, such as membrane structure and signaling. However, further research is needed to determine if 2-Octyldecanoic Acid possesses any unique properties or functionalities relevant to specific scientific areas.

Future Research Directions:

Given the limited current information, potential future research directions for 2-Octyldecanoic Acid could include:

- Synthesis and Characterization: Developing efficient methods to synthesize 2-Octyldecanoic Acid in high purity would be a first step to enable further research.

- Physicochemical Properties: Characterization of its physical and chemical properties, such as solubility, melting point, and pKa, would provide a foundation for understanding its potential applications.

- Biological Activity: Investigating its interactions with biological systems, such as its effects on cell membranes or enzymes, could reveal potential uses in medicine or biotechnology.

- Esterification: It can react with alcohols to form esters, which are often used in the production of biodiesel or as flavoring agents.

- Reduction: The carboxylic acid group can be reduced to primary alcohols or aldehydes using reducing agents like lithium aluminum hydride.

- Oxidation: Under strong oxidizing conditions, it may be oxidized to form carboxylic acids or ketones.

These reactions highlight the compound's versatility in organic synthesis and industrial applications.

The synthesis of 2-octyldecanoic acid can be achieved through several methods:

- Direct Synthesis: This involves the reaction of octanoic acid with decanoic acid under controlled conditions, often using catalysts to facilitate the reaction.

- Biotechnological Methods: Certain microorganisms can produce long-chain fatty acids through fermentation processes. Genetic engineering techniques may enhance the yield of 2-octyldecanoic acid from these organisms.

- Chemical Modification: Starting from readily available fatty acids, chemical modifications such as alkylation can be employed to introduce the octyl group at the desired position.

These methods provide flexibility in producing 2-octyldecanoic acid for various applications.

2-Octyldecanoic acid has several applications across different fields:

- Cosmetic Industry: It is used as an emollient and skin-conditioning agent due to its moisturizing properties.

- Pharmaceuticals: The compound may serve as a carrier for drug delivery systems, enhancing the solubility and bioavailability of certain medications.

- Food Industry: It can be utilized as a food additive or flavoring agent, contributing to the sensory profile of food products.

Its diverse applications underscore its importance in both industrial and consumer products.

Interaction studies involving 2-octyldecanoic acid have focused on its compatibility with various substances. For instance:

- Solubility Studies: Investigations have shown that 2-octyldecanoic acid can enhance the solubility of lipophilic compounds, making it valuable in formulation chemistry.

- Biocompatibility Assessments: In pharmaceutical applications, studies have evaluated its biocompatibility with human cells, indicating favorable interactions that support its use in drug formulations.

These studies are crucial for understanding how 2-octyldecanoic acid behaves in different environments and its potential impacts on health and safety.

Several compounds share structural similarities with 2-octyldecanoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Ethylhexanoic Acid | C8H16O2 | Used as a solvent and plasticizer; shorter chain. |

| 2-Propyloctanoic Acid | C11H22O2 | Known for neuroprotective effects; propyl group present. |

| 2-Decenoic Acid | C10H18O2 | Unsaturated fatty acid; used in industrial applications. |

| Octadecanoic Acid (Stearic Acid) | C18H36O2 | Common saturated fatty acid; widely used in cosmetics. |

Uniqueness of 2-Octyldecanoic Acid

What sets 2-octyldecanoic acid apart from these similar compounds is its specific structural arrangement that combines both octyl and decanoic functionalities. This unique configuration contributes to its distinctive physical properties and potential applications, particularly in formulations requiring high viscosity and stability.

Guerbet Condensation: Mechanism and Catalytic Systems

The Guerbet condensation reaction, named after Marcel Guerbet, represents the most established synthetic approach for producing branched-chain fatty acids through the dimerization of primary alcohols with concomitant water elimination [6]. This reaction proceeds through a well-characterized four-step mechanism involving alcohol dehydrogenation, aldol condensation, dehydration, and subsequent hydrogenation to yield branched alcohols that can be further oxidized to the corresponding fatty acids [7] [8].

Mechanistic Framework

The Guerbet condensation mechanism initiates with the dehydrogenation of the primary alcohol substrate to form the corresponding aldehyde intermediate [8]. This oxidation step is typically catalyzed by transition metal components, with nickel, palladium, copper, rhodium, and iridium demonstrating particular efficacy [5] [9]. The generated aldehyde intermediates subsequently undergo aldol condensation, wherein one aldehyde molecule acts as the electrophile while the second provides the nucleophilic enolate species [8]. This carbon-carbon bond formation step is facilitated by alkaline conditions, typically employing potassium hydroxide or sodium hydroxide as the base catalyst [6] [5].

Following aldol condensation, the resulting β-hydroxyaldehyde undergoes spontaneous dehydration to produce an α,β-unsaturated aldehyde intermediate [8]. The final mechanistic step involves hydrogenation of this unsaturated species to yield the saturated branched alcohol product [7]. This reduction step utilizes hydrogen generated during the initial alcohol dehydrogenation, creating a hydrogen-neutral overall process [5].

Catalytic Systems and Performance

Contemporary Guerbet condensation systems employ sophisticated bi-functional catalysts combining alkaline components for aldol condensation with transition metal species for hydrogenation-dehydrogenation steps [9]. Potassium hydroxide combined with Raney nickel represents the classical catalytic system, operating effectively at temperatures between 180-360°C under pressurized conditions [6] [5]. This system achieves selectivities of 60-80% toward branched products, though reaction conditions must be carefully controlled to prevent side reactions including Cannizzaro disproportionation and Tishchenko reactions [6].

Advanced catalytic developments have introduced dilute alloy systems demonstrating superior performance characteristics [9]. Nickel-platinum dilute alloy catalysts (Ni₉₉Pt₁) exhibit exceptional activity for Guerbet reactions, achieving 82% selectivity toward branched products at significantly milder conditions (150°C, atmospheric pressure) [9]. The platinum dopant modifies the electronic structure of the nickel surface, optimizing binding energies for intermediate species and enhancing catalytic turnover frequencies [9].

Ruthenium-bipyridine complexes immobilized on polyphenylene polymer supports represent another advanced catalytic approach [10]. These single-site heterogeneous catalysts demonstrate turnover numbers exceeding 3,565 per ruthenium center with 82% selectivity toward branched products over 16-hour reaction periods [10]. The polymer support provides enhanced stability compared to homogeneous ruthenium complexes while maintaining the distinct molecular environment characteristic of single-site catalysts [10].

Hydroxyapatite catalysts have demonstrated capability for converting ethanol to higher molecular weight Guerbet alcohols under elevated temperature conditions (250-400°C) [5]. These materials provide both acidic and basic sites necessary for the complex reaction mechanism, though selectivities are typically lower (65-75%) compared to optimized bi-functional systems [5].

Enzymatic Synthesis Pathways Using Acyltransferases

Enzymatic approaches to branched-chain fatty acid synthesis exploit the inherent substrate specificity and stereochemical control provided by biological catalysts [11]. Acyltransferase enzymes, particularly those involved in fatty acid biosynthesis, offer precise control over chain length, branching position, and stereochemistry [12] [13]. These enzymes catalyze the transfer of acyl groups between coenzyme A and acyl carrier protein substrates, enabling the construction of complex branched structures under mild reaction conditions [11].

Beta-Ketoacyl-Acyl Carrier Protein Synthase III Systems

Beta-ketoacyl-acyl carrier protein synthase III (FabH) represents the key enzyme determining substrate specificity in bacterial fatty acid biosynthesis [14]. This enzyme catalyzes the initial condensation reaction between acyl-coenzyme A primers and malonyl-acyl carrier protein to initiate fatty acid chain elongation [15]. The substrate specificity of FabH determines whether straight-chain or branched-chain fatty acids are produced [14].

Escherichia coli FabH demonstrates high specificity for acetyl-coenzyme A, resulting in exclusive production of straight-chain fatty acids [14]. In contrast, FabH enzymes from Bacillus subtilis exhibit broader substrate tolerance, accepting branched-chain acyl-coenzyme A primers derived from valine, leucine, and isoleucine metabolism [14]. These branched primers include isobutyryl-coenzyme A, isovaleryl-coenzyme A, and 2-methylbutyryl-coenzyme A, leading to the biosynthesis of iso- and anteiso-branched fatty acids [14].

The catalytic mechanism involves a ping-pong reaction sequence wherein the acyl-coenzyme A substrate first acylates a conserved cysteine residue (Cys112 in Escherichia coli numbering) through transesterification [15]. Malonyl-acyl carrier protein subsequently undergoes decarboxylation to generate an enolate nucleophile that attacks the acyl-enzyme intermediate, forming the β-ketoacyl-acyl carrier protein product [15]. The active site architecture, including histidine and asparagine residues forming the catalytic triad, precisely controls substrate binding and reaction stereochemistry [15].

Structural analysis reveals that substrate specificity differences between bacterial FabH enzymes result from variations in active site hydrophobicity and steric constraints [16]. Gram-positive FabH enzymes possess larger, more hydrophobic binding pockets accommodating branched acyl-coenzyme A substrates, while Gram-negative enzymes exhibit restricted binding sites favoring linear substrates [16]. Key residues including phenylalanine and tryptophan in Gram-positive FabH enzymes create favorable van der Waals interactions with branched substrate chains [16].

Malonyl-Coenzyme A:Acyl Carrier Protein Transacylase Function

Malonyl-coenzyme A:acyl carrier protein transacylase (MAT) constitutes an essential component of fatty acid synthase complexes, responsible for loading malonyl extender units onto acyl carrier proteins [17]. This enzyme exhibits dual specificity, accepting both malonyl-coenzyme A and acetyl-coenzyme A substrates, though with distinct kinetic preferences [17]. The structural basis for this dual specificity involves active site architecture accommodating substrates of different sizes [17].

Type I fatty acid synthases found in animals contain integrated MAT domains within multifunctional polypeptides [18]. These domains cooperate with other synthase components including β-ketoacyl synthase, acyl carrier protein, and reductase domains to produce palmitic acid through iterative condensation cycles [18]. The MAT domain utilizes a conserved serine nucleophile supported by histidine and arginine residues to catalyze acyl transfer reactions [17].

Type II fatty acid synthase systems, characteristic of bacteria and plant chloroplasts, employ discrete MAT enzymes that interact transiently with acyl carrier proteins [11]. These systems offer greater flexibility for metabolic engineering applications, as individual enzyme components can be modified or replaced to alter product profiles [19]. Enhanced production of branched-chain fatty acids has been achieved by replacing native FabH enzymes with variants exhibiting altered substrate specificity [19].

Recent engineering efforts have demonstrated significant improvements in branched-chain fatty acid titers through systematic optimization of enzyme expression levels and ratios [20]. Modular pathway engineering approaches divide the biosynthetic pathway into discrete modules for α-keto acid synthesis, acyl-acyl carrier protein generation, and product formation [20]. This strategy enables independent optimization of each module, resulting in 6.5-fold improvements in branched-chain fatty acid production [20].

Industrial-Scale Production Optimization Strategies

Industrial implementation of branched-chain fatty acid synthesis requires comprehensive optimization of multiple process parameters to achieve economically viable production [3]. These optimization strategies encompass reaction conditions, catalyst systems, separation technologies, and process integration approaches designed to maximize yield while minimizing production costs [21]. Contemporary industrial processes increasingly emphasize sustainability considerations, incorporating renewable feedstocks and environmentally benign reaction conditions [22].

Process Intensification and Reactor Design

Modern industrial fatty acid synthesis employs fed-batch reactor configurations optimized for substrate utilization efficiency and product yield [23]. These systems maintain optimal substrate concentrations throughout the reaction period, preventing substrate inhibition while ensuring adequate driving force for product formation [24]. Temperature control between 25-37°C ensures enzyme stability while maintaining sufficient reaction rates for industrial throughput requirements [23] [24].

pH regulation represents a critical control parameter, with optimal ranges between 6.5-7.5 maintaining enzyme activity while preventing acid-catalyzed side reactions [22] [21]. Automated pH control systems employing sodium hydroxide and sulfuric acid solutions enable precise maintenance of optimal conditions throughout extended operation periods [22]. Hydraulic retention times between 5-10 days provide sufficient residence time for complete substrate conversion while maintaining acceptable productivity levels [21].

Oxygen transfer optimization through controlled agitation speeds (200-800 rpm) and aeration rates ensures adequate cell growth in microbial production systems [25]. Mass transfer limitations can significantly impact productivity, requiring careful balance between mixing intensity and shear-sensitive enzyme stability [24]. Advanced reactor designs incorporate computational fluid dynamics modeling to optimize impeller design and baffle configuration for enhanced mass transfer [24].

Separation and Purification Technologies

Product recovery represents a significant cost component in industrial branched-chain fatty acid production, requiring efficient separation of target products from complex reaction mixtures [21]. Nanofiltration and pertraction technologies demonstrate superior performance for fatty acid recovery, achieving yields between 75-95% with high selectivity [21]. These membrane-based separation processes operate under mild conditions compatible with thermally sensitive products [21].

Continuous product removal strategies prevent product inhibition while simplifying downstream purification requirements [22]. Solid-liquid separation units enable selective removal of fatty acid-rich liquid streams while retaining solid-rich materials for further processing [22]. This approach maintains low fatty acid concentrations in the reactor, preventing inhibition of biosynthetic enzymes while maximizing overall process efficiency [22].

Catalyst regeneration systems substantially reduce production costs through multiple reaction cycles [3]. Zeolite-catalyzed isomerization processes demonstrate economic viability when catalysts undergo 15 or more reaction cycles, reducing process costs by 51% compared to single-use formats [3]. Effective catalyst regeneration requires careful control of regeneration conditions to restore catalytic activity while preventing irreversible deactivation [3].

Economic and Sustainability Considerations

Techno-economic analysis of industrial branched-chain fatty acid production indicates production costs ranging from $2.38-4.50 per kilogram, depending on process scale and efficiency [3]. These costs reflect raw material expenses, catalyst costs, energy requirements, and capital equipment amortization [3]. Scale economies become significant at production capacities exceeding 10,000 metric tons annually, where specialized equipment and process integration provide substantial cost advantages [3].

Feedstock selection significantly impacts both economics and sustainability metrics [26]. Renewable feedstocks including agricultural residues, food waste, and algal biomass offer environmental advantages while potentially reducing raw material costs [26]. Cascade biorefinery concepts enable simultaneous production of multiple value-added products, improving overall process economics through product diversification [26].

Energy integration strategies minimize external energy requirements through heat recovery and process integration [22]. Combined heat and power systems utilizing biogas byproducts can provide substantial energy cost reductions while improving overall process sustainability [22]. Life cycle assessment studies demonstrate favorable environmental profiles for bio-based branched-chain fatty acid production compared to petroleum-derived alternatives [21].

Process automation and advanced control systems enable consistent product quality while minimizing labor requirements [22]. Real-time monitoring of critical parameters including pH, temperature, dissolved oxygen, and substrate concentrations ensures optimal performance while preventing process upsets [22]. Machine learning algorithms increasingly provide predictive capabilities for process optimization and maintenance scheduling [24].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

Other CAS

Wikipedia

General Manufacturing Information

Dates

2: Embleton ND, McGuire W. Commentary on "Higher versus Lower Amino Acid Intake in Parenteral Nutrition for Newborn Infants". Neonatology. 2019 May 23;116(1):92-96. doi: 10.1159/000495913. [Epub ahead of print] PubMed PMID: 31121599.

3: Xiao J, Li QY, Tu JP, Chen XL, Chen XH, Liu QY, Liu H, Zhou XY, Zhao YZ, Wang HL. Stress response and tolerance mechanisms of ammonia exposure based on transcriptomics and metabolomics in Litopenaeus vannamei. Ecotoxicol Environ Saf. 2019 May 20;180:491-500. doi: 10.1016/j.ecoenv.2019.05.029. [Epub ahead of print] PubMed PMID: 31121556.

4: Xing J, Li L, Li G, Xu G. Feasibility of sludge-based biochar for soil remediation: Characteristics and safety performance of heavy metals influenced by pyrolysis temperatures. Ecotoxicol Environ Saf. 2019 May 20;180:457-465. doi: 10.1016/j.ecoenv.2019.05.034. [Epub ahead of print] PubMed PMID: 31121552.

5: Dos Santos PRS, Fernandes GJT, Moraes EP, Moreira LFF. Tropical climate effect on the toxic heavy metal pollutant course of road-deposited sediments. Environ Pollut. 2019 May 10;251:766-772. doi: 10.1016/j.envpol.2019.05.043. [Epub ahead of print] PubMed PMID: 31121541.

6: Huang XN, Min D, Liu DF, Cheng L, Qian C, Li WW, Yu HQ. Formation mechanism of organo-chromium (III) complexes from bioreduction of chromium (VI) by Aeromonas hydrophila. Environ Int. 2019 May 20;129:86-94. doi: 10.1016/j.envint.2019.05.016. [Epub ahead of print] PubMed PMID: 31121519.

7: Wang P, Zhang M, Lu Y, Meng J, Li Q, Lu X. Removal of perfluoalkyl acids (PFAAs) through fluorochemical industrial and domestic wastewater treatment plants and bioaccumulation in aquatic plants in river and artificial wetland. Environ Int. 2019 May 20;129:76-85. doi: 10.1016/j.envint.2019.04.072. [Epub ahead of print] PubMed PMID: 31121518.

8: Yue S, Yu J, Kong Y, Chen H, Mao M, Ji C, Shao S, Zhu J, Gu J, Zhao M. Metabolomic modulations of HepG2 cells exposed to bisphenol analogues. Environ Int. 2019 May 20;129:59-67. doi: 10.1016/j.envint.2019.05.008. [Epub ahead of print] PubMed PMID: 31121516.

9: Yao X, Zhang J, Liang X, Long C. Niobium doping enhanced catalytic performance of Mn/MCM-41 for toluene degradation in the NTP-catalysis system. Chemosphere. 2019 May 14;230:479-487. doi: 10.1016/j.chemosphere.2019.05.075. [Epub ahead of print] PubMed PMID: 31121511.

10: Cao J, Jiang J. Reducing capacities in continuously released low molecular weight fractions from bulk humic acids. J Environ Manage. 2019 May 20;244:172-179. doi: 10.1016/j.jenvman.2019.05.014. [Epub ahead of print] PubMed PMID: 31121504.

11: Tapia A, Cornejo-La Torre M, Santos ES, Arán D, Gallardo A. Improvement of chemical quality of percolated leachates by in situ application of aqueous organic wastes on sulfide mine tailings. J Environ Manage. 2019 May 20;244:154-160. doi: 10.1016/j.jenvman.2019.05.040. [Epub ahead of print] PubMed PMID: 31121502.

12: Gupta N, Poddar K, Sarkar D, Kumari N, Padhan B, Sarkar A. Fruit waste management by pigment production and utilization of residual as bioadsorbent. J Environ Manage. 2019 May 20;244:138-143. doi: 10.1016/j.jenvman.2019.05.055. [Epub ahead of print] PubMed PMID: 31121500.

13: Luria-Pérez R, Candelaria PV, Daniels-Wells TR, Rodríguez JA, Helguera G, Penichet ML. Amino acid residues involved in the heparin-binding activity of murine IL-12 in the context of an antibody-cytokine fusion protein. Cytokine. 2019 May 20;120:220-226. doi: 10.1016/j.cyto.2019.04.004. [Epub ahead of print] PubMed PMID: 31121497.

14: Chacón D, Vedelago J, Strumia MC, Valente M, Mattea F. Raman spectroscopy as a tool to evaluate oxygen effects on the response of polymer gel dosimetry. Appl Radiat Isot. 2019 May 8;150:43-52. doi: 10.1016/j.apradiso.2019.05.006. [Epub ahead of print] PubMed PMID: 31121487.

15: Dai FQ, Li CR, Fan XQ, Tan L, Wang RT, Jin H. miR-150-5p Inhibits Non-Small-Cell Lung Cancer Metastasis and Recurrence by Targeting HMGA2 and β-Catenin Signaling. Mol Ther Nucleic Acids. 2019 Apr 23;16:675-685. doi: 10.1016/j.omtn.2019.04.017. [Epub ahead of print] PubMed PMID: 31121479.

16: Wang M, Wu B, Shah SN, Lu P, Lu Q. Aminoglycoside Enhances the Delivery of Antisense Morpholino Oligonucleotides In Vitro and in mdx Mice. Mol Ther Nucleic Acids. 2019 May 2;16:663-674. doi: 10.1016/j.omtn.2019.04.023. [Epub ahead of print] PubMed PMID: 31121478.

17: Hu J, Xu J, Li M, Zhang Y, Yi H, Chen J, Dong L, Zhang J, Huang Z. Targeting Lymph Node Sinus Macrophages to Inhibit Lymph Node Metastasis. Mol Ther Nucleic Acids. 2019 Apr 23;16:650-662. doi: 10.1016/j.omtn.2019.04.016. [Epub ahead of print] PubMed PMID: 31121477.

18: Hashoul D, Shapira R, Falchenko M, Tepper O, Paviov V, Nissan A, Yavin E. Red-emitting FIT-PNAs: "On site" detection of RNA biomarkers in fresh human cancer tissues. Biosens Bioelectron. 2019 May 8;137:271-278. doi: 10.1016/j.bios.2019.04.056. [Epub ahead of print] PubMed PMID: 31121464.

19: Sun Y, Peng Z, Li H, Wang Z, Mu Y, Zhang G, Chen S, Liu S, Wang G, Liu C, Sun L, Man B, Yang C. Suspended CNT-Based FET sensor for ultrasensitive and label-free detection of DNA hybridization. Biosens Bioelectron. 2019 May 3;137:255-262. doi: 10.1016/j.bios.2019.04.054. [Epub ahead of print] PubMed PMID: 31121462.

20: Sut S, Dall'Acqua S, Zengin G, Senkardes I, Bulut G, Cvetanović A, Stupar A, Mandić A, Picot-Allain C, Dogan A, Ibrahime Sinan K, Mahomoodally F. Influence of different extraction techniques on the chemical profile and biological properties of Anthemis cotula L.: Multifunctional aspects for potential pharmaceutical applications. J Pharm Biomed Anal. 2019 May 15;173:75-85. doi: 10.1016/j.jpba.2019.05.028. [Epub ahead of print] PubMed PMID: 31121457.